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molecular formula C15H13Cl2N5 B8442347 [6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine

[6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine

Cat. No. B8442347
M. Wt: 334.2 g/mol
InChI Key: WKAZGCCTROXREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618099B2

Procedure details

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine (3.5 g, 14.4 mmol) and 4-chloroaniline (3.7 g, 28.8 mmol) were suspended in water (120 mL) and ethanol (17 mL). Concentrated hydrochloric acid (0.6 mL, 7.2 mmol) was added and the mixture was heated to 88° C. over-night. Additional 4-chloroaniline (918 mg) was added and stirring was continued for six hours. The mixture was cooled to room temperature and diluted with water. The resulting solid was collected by filtration to give [6-chloro-2-(3,5-dimethylpyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine (4.8 g, 99%) as a white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
918 mg
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Quantity
17 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[N:10]2)[N:3]=1.[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1.Cl>O.C(O)C>[Cl:8][C:6]1[N:5]=[C:4]([N:9]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[N:10]2)[N:3]=[C:2]([NH:21][C:20]2[CH:22]=[CH:23][C:17]([Cl:16])=[CH:18][CH:19]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N1N=C(C=C1C)C
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
918 mg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)N1N=C(C=C1C)C)NC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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